Dexefaroxan
CAS No.: 143249-88-1
Cat. No.: VC21106965
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143249-88-1 |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole |
| Standard InChI | InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m1/s1 |
| Standard InChI Key | RATZLMXRALDSJW-CYBMUJFWSA-N |
| Isomeric SMILES | CC[C@@]1(CC2=CC=CC=C2O1)C3=NCCN3 |
| SMILES | CCC1(CC2=CC=CC=C2O1)C3=NCCN3 |
| Canonical SMILES | CCC1(CC2=CC=CC=C2O1)C3=NCCN3 |
Introduction
Chemical Identity and Structure
Basic Information
Dexefaroxan, with the CAS registry number 143249-88-1, is an enantiomerically pure compound with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol . The compound is also known by several synonyms including dexefaroxan [INN], (+)-(R)-2-(2-ethyl-2,3-dihydro-2-benzofuranyl)-2-imidazoline, and RX 831003 .
Chemical Structure and Properties
The IUPAC name for dexefaroxan is 2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole . The compound contains a benzofuran ring system connected to an imidazoline ring, with an ethyl substituent at the 2-position of the benzofuran moiety. The molecule possesses one stereocenter with the R-configuration, which is essential for its biological activity.
Table 1. Physical and Chemical Properties of Dexefaroxan
Pharmacological Profile
Mechanism of Action
Dexefaroxan functions as a selective antagonist of alpha-2 adrenergic receptors . By blocking these presynaptic inhibitory autoreceptors, the compound enhances the release of noradrenaline in the brain . This modulation of noradrenergic neurotransmission is believed to be central to its neurobiological effects, particularly in regions like the hippocampus and olfactory bulb that receive extensive noradrenergic innervation .
Research using confocal microscopy has demonstrated that noradrenergic afferents make direct contact with proliferating and differentiating cells in the hippocampus, suggesting a direct influence of noradrenergic signaling on neurogenesis processes . This anatomical relationship provides a structural basis for understanding how dexefaroxan's pharmacological action translates to its effects on neuronal development and survival.
Experimental Protocols and Dosing
In experimental settings, various administration protocols have been utilized to investigate the effects of dexefaroxan. These protocols provide valuable information for researchers seeking to replicate or extend findings related to this compound.
Table 3. Experimental Protocols for Dexefaroxan Administration in Animal Studies
For chronic treatment studies, researchers have typically employed subcutaneous implantation of osmotic minipumps delivering dexefaroxan at a rate of 0.63 mg/rat/day over a 28-day period . For long-term treatment extending to 70 days, the pumps were changed every 28 days to maintain consistent drug delivery .
Comparative Neurobiological Effects
When comparing dexefaroxan to other compounds that affect neurogenesis and neuroprotection, several distinctive features emerge. Unlike many other neurogenic compounds that primarily increase cell proliferation, dexefaroxan's effects appear to be more specifically directed toward promoting the survival of newly formed neurons and enhancing their morphological development .
In the context of AD treatment, dexefaroxan shares some similarities with cholinesterase inhibitors like rivastigmine in terms of behavioral outcomes but operates through a distinct mechanism involving noradrenergic rather than cholinergic neurotransmission . This suggests potential for combinatorial therapeutic approaches targeting multiple neurotransmitter systems affected in AD.
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